4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, also known as etravirine, is a synthetic organic compound belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). [] It is a white to off-white crystalline powder. [] While primarily known for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV), this analysis will focus on its chemical aspects and broader research applications.
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is a synthetic compound with the molecular formula and a molecular weight of 356.4 g/mol. This compound is recognized for its potential biological activities, particularly in the field of antiviral research, including applications against human immunodeficiency virus (HIV) .
The compound is classified under various categories based on its chemical structure and potential applications. It is primarily studied in medicinal chemistry and pharmaceutical development due to its structural components that suggest activity against viral replication mechanisms. The compound's IUPAC name reflects its complex structure, which includes a pyrimidine ring and functional groups conducive to biological activity .
The synthesis of 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile involves several chemical reactions, typically initiated by chlorination followed by bromination processes.
The synthesis requires careful control of temperature and reaction conditions to ensure high yields and purity of the final product. The use of polar aprotic solvents is preferred for their ability to stabilize reactive intermediates during these reactions .
The molecular structure of 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile features a complex arrangement of atoms that includes:
This configuration contributes to its potential interactions with biological targets .
The InChI key for this compound is QELKPCHCXREHAE-UHFFFAOYSA-N
, which provides a unique identifier for computational chemistry applications .
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions:
Understanding these reactions is vital for developing derivatives that may enhance efficacy or reduce side effects in therapeutic applications.
The mechanism of action for 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile primarily involves its interaction with viral enzymes or proteins that are essential for viral replication. By inhibiting these targets, the compound can potentially reduce viral load in infected cells .
The physical properties include:
The chemical properties involve stability under various conditions, solubility in polar solvents, and reactivity towards electrophiles and nucleophiles due to the presence of functional groups like amino and cyano.
Relevant data suggest that this compound exhibits favorable properties for further development in pharmaceutical formulations .
This comprehensive overview highlights the significance of 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile in both research and practical applications within the pharmaceutical industry.
The synthesis of 4-({6-amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile relies heavily on halogenation-condensation strategies to assemble the diarylpyrimidine core. A key intermediate, 5-bromo-2,4-dichloropyrimidine, undergoes sequential nucleophilic substitutions. First, selective displacement of the C4-chlorine occurs with 4-hydroxy-3,5-dimethylbenzonitrile under basic conditions (e.g., potassium carbonate in aprotic solvents like DMF), yielding 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. The C2-chlorine is then displaced by 4-aminobenzonitrile, requiring carefully controlled temperatures (80–100°C) and polar aprotic solvents (e.g., NMP or DMSO) to minimize diarylamine hydrolysis. This forms the advanced intermediate 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (CAS 269055-15-4), characterized by melting point 246–251°C [2] [5]. Bromine at C5 is critical for downstream functionalization, serving as a leaving group for cross-coupling or a precursor for cyanation [3].
Incorporating the C6-amino group traditionally requires ammonolysis of a C6-chloro or C6-alkoxy precursor. Challenges include competitive hydrolysis of the cyano groups and poor regioselectivity. Modern approaches employ protected ammonia equivalents (e.g., benzophenone imine) to form stable adducts that are later hydrolyzed under acidic conditions. Alternatively, high-pressure amination with ammonia in dioxane or THF at 100–120°C achieves >85% conversion but necessitates specialized reactors. Solvent choice significantly impacts purity; ethereal solvents (THF/1,4-dioxane) reduce tar formation compared to alcohols. Recent protocols substitute liquid ammonia with ammonium salts (e.g., NH₄OAc) in polar solvents (NMP) at 150°C, achieving 92% yield with <0.5% hydrolytic impurities [3].
Solvent engineering has dramatically improved the efficiency of SNAr reactions critical to this compound’s synthesis. Key innovations include:
Table 1: Solvent Systems for Key Synthetic Steps
Reaction Step | Traditional Solvent | Innovative Solvent | Impact |
---|---|---|---|
Pyrimidine C4-O-arylation | DMF | 2-MeTHF/water (9:1) | 20% faster kinetics; 99.5% purity via suppressed di-alkylation impurities |
Diarylamine formation | i-PrOH | Cyclopentyl methyl ether | 50% reduction in dimeric byproducts; easier azeotropic drying |
Final deprotection/crystallization | Ethanol | Acetone/water (anti-solvent) | Polymorph control; particle size distribution narrowed to 5–10 µm |
Notably, switchable solvent systems like NMP/water enable homogeneous reaction conditions followed by phase separation for product isolation, reducing workup complexity [3]. For crystallization, anti-solvent addition protocols using hydrocarbon/ester mixtures (e.g., heptane/ethyl acetate) achieve >99.8% HPLC purity by expelling residual metal catalysts and organic impurities [3].
Transition metal catalysis now supplants classical ammonolysis for introducing nitrogen functionalities:
Table 2: Catalytic Systems for Amination Steps
Catalyst System | Conditions | Yield (%) | Selectivity Against Byproducts |
---|---|---|---|
Pd(OAc)₂/Xantphos | NH₄Cl, dioxane, 100°C | 92 | >99% vs. diarylamine hydrolysis |
Fe powder/HCl (aq.) | EtOH/H₂O, 60°C | 88 | >98% vs. dehalogenation |
Ra-Ni/H₂ | THF, 50 psi, 25°C | 95 | >99% vs. over-reduction |
These catalytic methods are integrated into telescoped syntheses that bypass intermediate isolation, minimizing purification losses [3] [4].
Table 3: Compound Identifiers for 4-({6-Amino-2-[(4-Cyanophenyl)Amino]Pyrimidin-4-Yl}Oxy)-3,5-Dimethylbenzonitrile
Identifier Type | Value |
---|---|
Systematic Name | 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile |
CAS Registry No. | 269055-15-4 |
Molecular Formula | C₂₀H₁₅BrN₆O (brominated intermediate) |
C₂₀H₁₆N₆O (final compound) | |
PubChem CID | 486367 |
SMILES | CC1=CC(=CC(=C1OC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C#N)C)C#N |
InChIKey | QELKPCHCXREHAE-UHFFFAOYSA-N |
MDL Number | MFCD09837879 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1